molecular formula C6H10N4 B594893 5-((Methylamino)methyl)pyrimidin-2-amine CAS No. 1215295-83-2

5-((Methylamino)methyl)pyrimidin-2-amine

Cat. No. B594893
M. Wt: 138.174
InChI Key: SAYIDBFKZNLZDN-UHFFFAOYSA-N
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Description

“5-((Methylamino)methyl)pyrimidin-2-amine” is a chemical compound with the IUPAC name N,N-dimethyl-5-((methylamino)methyl)pyrimidin-2-amine . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Isothiazolo[5,4-d]pyrimidines : Research shows the synthesis of isothiazolo[5,4-d]pyrimidines derived from reactions with primary amines, highlighting the versatility of pyrimidin-2-amine derivatives in chemical synthesis (Anderson & Hsiao, 1975).
  • Formation of Pyrimidinethione Derivatives : The reaction of pyrimidin-2-amine derivatives with sodium methyl xanthate leads to the formation of pyrimidinethione derivatives, indicating potential applications in creating diverse chemical structures (Tumkevicius, Urbonas, & Vainilavicius, 2013).
  • Pyrimidine to Pyrido[2,3-d]pyrimidine Transformation : Research demonstrates the transformation of pyrimidine to pyrido[2,3-d]pyrimidine, showcasing the chemical flexibility and potential for novel compound synthesis using pyrimidin-2-amine derivatives (Su et al., 1986).

Pharmaceutical Applications

  • Fungicidal Properties : Some derivatives of pyrimidin-2-amine, specifically pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, have been found to possess fungicidal properties, suggesting potential pharmaceutical applications (Tumkevičius, Urbonas, & Vainilavicius, 2000).
  • Anticancer Activity : Analogs of pyrimidin-2-amine have shown significant in vitro and in vivo anticancer activity, demonstrating the compound's potential in cancer research and therapy (Su et al., 1986).

properties

IUPAC Name

5-(methylaminomethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-8-2-5-3-9-6(7)10-4-5/h3-4,8H,2H2,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYIDBFKZNLZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679014
Record name 5-[(Methylamino)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((Methylamino)methyl)pyrimidin-2-amine

CAS RN

1215295-83-2
Record name 2-Amino-N-methyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Methylamino)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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